6-O-decanoyl-3,4-di-O-isobutyrylsucrose
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Overview
Description
1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the oxolan and oxan rings, followed by the introduction of the aliphatic chain. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aliphatic chain can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the aliphatic chain can produce alkanes.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The aliphatic chain can interact with lipid membranes, influencing their properties and behavior.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features but different functional groups.
NH4S and NH4S2: Compounds with similar configurations but distinct arrangements of sulfur atoms.
Uniqueness
What sets 1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate apart from these similar compounds is its unique combination of hydroxyl groups and a long aliphatic chain, which confer distinct chemical and physical properties.
This detailed article provides a comprehensive overview of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
105749-78-8 |
---|---|
Molecular Formula |
C30H52O14 |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate |
InChI |
InChI=1S/C30H52O14/c1-5-6-7-8-9-18(10-16(2)3)19(12-22(33)41-14-21-23(34)25(36)26(37)29(40)42-21)11-17(4)28(39)44-30(15-32)27(38)24(35)20(13-31)43-30/h17-21,23-27,29,31-32,34-38,40H,2,5-15H2,1,3-4H3/t17?,18?,19?,20-,21-,23-,24-,25+,26-,27+,29+,30-/m1/s1 |
InChI Key |
LHXVIUIDTZNOMO-FWMSORFJSA-N |
SMILES |
CCCCCCC(CC(=C)C)C(CC(C)C(=O)OC1(C(C(C(O1)CO)O)O)CO)CC(=O)OCC2C(C(C(C(O2)O)O)O)O |
Isomeric SMILES |
CCCCCCC(CC(=C)C)C(CC(C)C(=O)O[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O |
Canonical SMILES |
CCCCCCC(CC(=C)C)C(CC(C)C(=O)OC1(C(C(C(O1)CO)O)O)CO)CC(=O)OCC2C(C(C(C(O2)O)O)O)O |
Synonyms |
6-DDIBS 6-O-decanoyl-3,4-di-O-isobutyrylsucrose |
Origin of Product |
United States |
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